2-Methyl-2-(4-nitrophenyl)-propionicacid
Description
Historical Perspectives and Genesis of Research on the Chemical Compound
The precise historical genesis of 2-Methyl-2-(4-nitrophenyl)-propionic acid is not extensively documented in seminal, standalone publications. Its emergence is likely intertwined with the broader exploration of nitrophenyl-substituted alkanoic acids. Research into nitrophenyl compounds gained significant traction in the 20th century, driven by their versatile reactivity and wide-ranging applications, from pharmaceuticals to material science. The nitro group, a powerful electron-withdrawing moiety, significantly influences the chemical and physical properties of the aromatic ring, making these compounds valuable intermediates in organic synthesis.
The study of aromatic carboxylic acids, on the other hand, has a long and storied history, forming the bedrock of organic chemistry. The convergence of these two areas of research—nitration of aromatic rings and the synthesis of carboxylic acid derivatives—naturally led to the preparation and characterization of a vast array of compounds, including 2-Methyl-2-(4-nitrophenyl)-propionic acid. Its development can be seen as a logical extension of the systematic investigation into how functional group placement and steric hindrance impact molecular properties and reactivity.
Definitive Molecular Structure and Precise Chemical Nomenclature
The molecular structure of 2-Methyl-2-(4-nitrophenyl)-propionic acid is characterized by a central quaternary carbon atom bonded to a methyl group, a carboxylic acid group, and a 4-nitrophenyl group. This substitution pattern gives the molecule its distinct steric and electronic properties.
The precise chemical nomenclature for this compound is 2-Methyl-2-(4-nitrophenyl)-propionic acid . It is also known by several synonyms, which are often found in chemical databases and supplier catalogs.
Below is a data table summarizing key identifiers and properties of the molecule.
| Property | Value |
| CAS Number | 42206-47-3 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | 2-methyl-2-(4-nitrophenyl)propanoic acid |
| Synonyms | 2-(4-Nitrophenyl)-2-methylpropanoic acid, 2-Methyl-2-(4-nitrophenyl)propanoic acid, Benzeneacetic acid, α-methyl-α-(4-nitrophenyl)- |
Foundational Research Context within Aromatic Carboxylic Acid Derivatives
2-Methyl-2-(4-nitrophenyl)-propionic acid is situated within the broader research context of aromatic carboxylic acid derivatives, a class of compounds with immense importance in medicinal chemistry and material science. The research on these derivatives often focuses on understanding how modifications to the aromatic ring and the carboxylic acid side chain influence biological activity or material properties.
A closely related area of research that provides valuable context is the study of fibrates, a class of lipid-lowering drugs. For instance, research on the structural analogue, 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid , highlights the interest in this chemical scaffold. nih.govscispace.com This phenoxy analogue has been investigated for its potential antidyslipidemic activity, with studies delving into its synthesis and crystal structure to understand its molecular interactions. nih.govscispace.com The synthesis of this related compound involves the reaction of 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis. nih.govscispace.com
The foundational research in this area is often concerned with the synthesis of novel derivatives and the characterization of their physicochemical properties. This includes determining properties such as melting point, boiling point, density, and refractive index, which are crucial for both academic research and industrial applications.
Below is a table of some reported physicochemical properties for 2-Methyl-2-(4-nitrophenyl)-propionic acid, compiled from various chemical data sources. echemi.com
| Physicochemical Property | Value |
| Density | 1.286 g/cm³ |
| Boiling Point | 365.9°C at 760 mmHg |
| Flash Point | 159.1°C |
| Refractive Index | 1.562 |
The study of such compounds contributes to a deeper understanding of structure-property relationships. The presence of the nitro group in the para position of the phenyl ring in 2-Methyl-2-(4-nitrophenyl)-propionic acid makes it a useful building block for further chemical modifications, allowing for the exploration of a wider chemical space in the ongoing quest for new molecules with desired functionalities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41757-81-7 |
|---|---|
Molecular Formula |
C7H12ClNO4 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 3-chloro-2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
VJMUOSNHHFGAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCl)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2 4 Nitrophenyl Propionic Acid and Its Precursors
Strategic Approaches to Constructing the Quaternary Carbon Center
A significant challenge in the synthesis of 2-Methyl-2-(4-nitrophenyl)-propionic acid is the creation of the all-carbon quaternary center—a carbon atom bonded to four other carbon atoms. technologynetworks.com This structural feature is common in many biologically active molecules and natural products. nih.gov Overcoming the steric hindrance associated with forming these bonds requires specialized synthetic methods. technologynetworks.comnih.gov
Friedel-Crafts Alkylation or Analogous Reactions for Diarylation and Alkylation
Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.combyjus.com This electrophilic aromatic substitution reaction proceeds through the formation of a carbocation, which then attacks the aromatic ring. mt.combyjus.com
In the context of synthesizing precursors to 2-Methyl-2-(4-nitrophenyl)-propionic acid, a Friedel-Crafts alkylation approach could be envisioned starting from a substituted benzene (B151609) and an appropriate alkylating agent to construct the 2-methyl-2-phenylpropionic acid framework. However, a major limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comchemistrysteps.com For instance, the reaction of a primary alkyl halide can lead to the formation of a more stable secondary or tertiary carbocation through a hydride or alkyl shift, resulting in an isomeric product. chemistrysteps.com To circumvent this, Friedel-Crafts acylation is often a preferred alternative, as the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. mt.com The resulting ketone can then be reduced to the desired alkyl group.
Advanced Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Carboxylation)
Modern organic synthesis offers a variety of powerful cross-coupling reactions for the formation of carbon-carbon bonds. A notable example is the palladium-catalyzed cross-coupling of 4-bromo phenethyl alcohol with methyltrimethylsilyl dimethylketene (B1620107) acetal, which has been used to synthesize 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester. google.com This method provides a direct route to a functionalized precursor of the target molecule.
Another approach involves the direct methylation of arylacetic acid derivatives. While seemingly straightforward, this method can suffer from low selectivity, often yielding significant amounts of the dimethylated by-product. orgsyn.org However, the use of dimethyl carbonate as a methylating agent at high temperatures has been shown to proceed with high selectivity towards the monomethylated product. orgsyn.org
Furthermore, the synthesis of related compounds, such as 2-(4-nitrophenyl)butyric acid, has been achieved through a malonic ester synthesis route. This involves the reaction of a substituted phenyl compound with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. patsnap.com This method offers a reliable way to introduce the carboxylic acid functionality and extend the carbon chain.
Functional Group Transformations and Derivatization Routes
Once the core carbon skeleton is in place, the synthesis of 2-Methyl-2-(4-nitrophenyl)-propionic acid requires the introduction and manipulation of the nitro and carboxylic acid functional groups.
Introduction and Manipulation of the Nitro Group on the Aromatic Ring
The nitro group is typically introduced onto the aromatic ring via electrophilic aromatic substitution, specifically nitration. A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. prepchem.com This generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. For example, 2-phenylbutyric acid can be nitrated using a mixture of 70% nitric acid and acetic acid in the presence of concentrated sulfuric acid at low temperatures to produce 2-(4-nitrophenyl)butyric acid. prepchem.com
It is also possible to synthesize the target compound starting from a precursor that already contains the nitro group. For instance, the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid was achieved by reacting 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester. nih.govnih.gov
Carboxylic Acid Functionalization and Esterification Reactions
The carboxylic acid group in 2-Methyl-2-(4-nitrophenyl)-propionic acid can be readily converted into various derivatives, such as esters. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com For example, 2-(4-nitrophenyl) butyric acid has been converted to its methyl ester by reaction with methanol (B129727) and a catalytic amount of concentrated sulfuric acid. researchgate.net
The hydrolysis of a nitrile group is another important route to the carboxylic acid functionality. For instance, 2-methyl-2-phenylpropionitrile can be converted to 2-methyl-2-phenylpropionic acid. researchgate.net Similarly, 2-(4-nitrophenyl)butyronitrile can be hydrolyzed to produce 2-(4-nitrophenyl)butyric acid. chemicalbook.com
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of 2-Methyl-2-(4-nitrophenyl)-propionic acid.
In Friedel-Crafts reactions, Lewis acids like AlCl₃ and FeCl₃ are the traditional catalysts. mt.com However, solid acid catalysts, such as zeolites, are used in industrial applications for their ease of separation and reusability. wikipedia.org For the synthesis of isobutyrophenone, a precursor to related structures, catalysts such as Ca-La₂O₃-CeO₂-Pr₂O₃/Al₂O₃ have been developed for the reaction of isobutyric acid with methyl benzoate. google.com
Phase-transfer catalysts, such as tetraalkylammonium salts, are employed in alkylation reactions to facilitate the reaction between reactants in different phases. google.com For instance, the alkylation of a nitrile can be carried out in the presence of a strong aqueous alkali and a phase-transfer catalyst. google.com
Reaction conditions such as temperature, reaction time, and solvent play a significant role. For example, nitration reactions are often carried out at low temperatures to control the reaction rate and prevent over-nitration. prepchem.com In esterification reactions, the temperature and the molar ratio of reactants and catalyst are optimized to maximize the yield of the desired ester. researchgate.net For instance, the maximum yield of n-propyl propanoate was achieved at a specific molar ratio of propanoic acid, 1-propanol, and catalyst at 65°C. researchgate.net
Below is a table summarizing various synthetic transformations and the catalysts or key reagents involved:
| Transformation | Reactants | Catalyst/Reagent | Product |
| Friedel-Crafts Alkylation | Aromatic Ring + Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Alkylated Aromatic Ring |
| Friedel-Crafts Acylation | Aromatic Ring + Acyl Halide | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |
| Palladium-Catalyzed Cross-Coupling | 4-bromo phenethyl alcohol + methyltrimethylsilyl dimethylketene acetal | Pd(dba)₂ / t-Bu₃P | 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester |
| Nitration | 2-phenylbutyric acid | HNO₃ / H₂SO₄ | 2-(4-nitrophenyl)butyric acid |
| Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Nitrile Hydrolysis | Nitrile | Acid or Base | Carboxylic Acid |
Exploration of Metal-Catalyzed Pathways (e.g., Copper-Mediated Reactions)
Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct metal-catalyzed synthesis of 2-Methyl-2-(4-nitrophenyl)-propionic acid is not extensively documented, the synthesis of its precursors and analogous structures can be achieved using these advanced methods. Copper-mediated reactions, in particular, have emerged as a cost-effective and versatile alternative to palladium-catalyzed systems.
Copper-catalyzed reactions, such as the Ullmann-Goldberg cross-coupling, can be employed to form N-aryl bonds, which could be relevant for synthesizing precursors where a nitrogen-containing functional group is linked to the phenyl ring. researchgate.netnih.gov More pertinent to the carbon skeleton of the target molecule is the formation of the aryl-carbon bond. Copper-catalyzed cross-coupling of aryl halides or arylboronic acids with appropriate nucleophiles can be a key step. For instance, copper catalysis facilitates the coupling of arylboronic acids with various partners at room temperature. researcher.life These methods could be adapted to construct the 4-nitrophenyl core of the target molecule. nih.gov
A hypothetical metal-catalyzed approach could involve the coupling of a 4-nitrophenyl derivative with a precursor containing the isobutyric acid moiety. For example, a copper-catalyzed reaction could potentially couple a 4-nitrophenyl halide with a nucleophile derived from methyl trimethylsilyl (B98337) dimethylketene acetal, a strategy that has been successful in palladium-catalyzed systems for similar structures. google.comgoogle.com
Table 1: Overview of Relevant Copper-Mediated Reactions
| Reaction Type | Substrates | Catalyst System (Example) | Potential Application for Precursors |
|---|---|---|---|
| Ullmann Condensation | Aryl halide, Amine/Alcohol | CuI, Ligand (e.g., phenanthroline), Base | Synthesis of N-aryl or O-aryl precursors. |
| Chan-Lam Coupling | Arylboronic acid, Amine/Alcohol | Cu(OAc)₂, Pyridine | Formation of C-N or C-O bonds on the aromatic ring. |
| C-C Cross-Coupling | Aryl halide, Organometallic reagent | Cu(I) salt, Ligand | Direct formation of the carbon skeleton. |
Stereochemical Control in Analogous Chiral Syntheses
While 2-Methyl-2-(4-nitrophenyl)-propionic acid is an achiral molecule, the broader class of 2-arylpropionic acids, often called "profens," includes many important chiral drugs like ibuprofen (B1674241) and naproxen. nih.govnih.govviamedica.pl In these analogous compounds, the biological activity, particularly anti-inflammatory effects, resides almost exclusively in the (S)-enantiomer. nih.govviamedica.pl Therefore, methodologies for stereochemical control are of paramount importance in this field and can be applied to the synthesis of chiral analogs of the target compound.
The primary strategies for achieving stereochemical control in the synthesis of 2-arylpropionic acids include:
Asymmetric Synthesis : This involves using chiral catalysts or chiral auxiliaries to directly produce the desired enantiomer in excess.
Kinetic Resolution : This strategy involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. Esterases are often used as biocatalysts for the kinetic resolution of racemic 2-arylpropionate esters. nih.gov
Chiral Inversion : A unique metabolic process observed in profens is the unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer. nih.govviamedica.pl This biological process proceeds via the formation of an acyl-CoA thioester and can inspire synthetic strategies. nih.gov
The synthesis of amide prodrugs from 2-arylpropionic acids using chiral amines, followed by separation of the resulting diastereomers, is another effective method for obtaining enantiomerically pure compounds. researchgate.net These established principles of stereocontrol could be readily adapted to synthesize chiral derivatives of 2-Methyl-2-(4-nitrophenyl)-propionic acid, should a stereocenter be introduced into the molecule.
Table 2: Comparison of Stereoselective Synthesis Methods for 2-Arylpropionic Acids
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | High enantiomeric excess, atom economical. | Catalyst can be expensive and sensitive. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable and well-established. | Requires additional steps for attachment and removal of the auxiliary. |
Design of Efficient and Scalable Synthetic Pathways for the Chemical Compound
The design of a synthetic route that is both efficient and scalable is a critical consideration for the practical application of any chemical compound. A scalable synthesis should prioritize cost-effective starting materials, high yields, mild and safe reaction conditions, and straightforward purification procedures. organic-chemistry.orgrsc.org
A documented laboratory-scale synthesis of a related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester. nih.govnih.govscispace.com This two-step process is relatively straightforward.
Proposed Scalable Synthetic Route:
Esterification/Coupling: Reaction of a 4-substituted phenyl precursor with a derivative of 2-methylpropionic acid. For the specific target, a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling could be considered for scalability. A Friedel-Crafts reaction between nitrobenzene (B124822) and a suitable acylating agent could be a direct approach, although it may present challenges with regioselectivity and harsh conditions. google.com
Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid, typically through base-catalyzed hydrolysis followed by acidification.
To enhance scalability, several factors must be optimized. The use of expensive or hazardous reagents should be minimized. For instance, replacing palladium catalysts with more abundant and less costly copper catalysts is a favorable modification. rsc.org Furthermore, process optimization to reduce reaction times, minimize solvent usage, and simplify product isolation (e.g., through crystallization instead of chromatography) is crucial for industrial-scale production. google.com The development of a one-pot or telescopic synthesis, where intermediates are not isolated, can also significantly improve efficiency and reduce waste.
Table 3: Analysis of a Potential Scalable Synthetic Pathway
| Step | Reaction | Reagents & Conditions | Scalability Considerations |
|---|---|---|---|
| 1 | Formation of Aryl-Carbon Bond | e.g., Friedel-Crafts acylation of nitrobenzene with isobutyryl chloride. | Catalyst (e.g., AlCl₃) is inexpensive but generates significant waste. Regioselectivity can be an issue. Requires careful temperature control. |
| 2 | Oxidation/Rearrangement | Subsequent steps to convert the ketone to the carboxylic acid. | May require strong oxidants or multi-step sequences. |
| Alternative Step 1 | Cross-Coupling | e.g., Coupling of 4-nitro-bromobenzene with a zinc or magnesium derivative of methyl isobutyrate. | Offers better control and milder conditions but may require more expensive starting materials and catalysts. |
By focusing on robust and well-understood chemical transformations and continuously optimizing reaction parameters, an efficient and economically viable pathway for the large-scale synthesis of 2-Methyl-2-(4-nitrophenyl)-propionic acid can be developed.
Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 4 Nitrophenyl Propionic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site of reactivity, participating in a range of classic organic reactions.
Esterification, Amidation, and Related Condensation Reactions of the Chemical Compound
The carboxylic acid moiety of 2-Methyl-2-(4-nitrophenyl)-propionic acid is expected to undergo condensation reactions such as esterification and amidation.
Esterification: In the presence of an acid catalyst and an alcohol, the compound can be converted to its corresponding ester. masterorganicchemistry.comathabascau.ca This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com The quaternary carbon atom adjacent to the carboxyl group may introduce steric hindrance, potentially slowing the reaction rate compared to unhindered carboxylic acids and requiring more forcing conditions. researchgate.net
Amidation: Direct conversion to an amide can be achieved by reacting the carboxylic acid with an amine. These reactions often require high temperatures to drive off water or the use of coupling agents to activate the carboxyl group, facilitating nucleophilic attack by the amine. mdpi.com
The table below summarizes typical conditions for these transformations.
| Reaction | Reagents | Typical Conditions | Expected Product |
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Methyl or Ethyl 2-Methyl-2-(4-nitrophenyl)-propionate |
| Amidation | Amine (e.g., Ammonia, primary/secondary amine), Coupling Agent (e.g., DCC) or Heat | Varies with method; may require inert atmosphere | 2-Methyl-2-(4-nitrophenyl)-propionamide or N-substituted amide |
Decarboxylation Mechanisms and Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For simple aliphatic carboxylic acids like 2-Methyl-2-(4-nitrophenyl)-propionic acid, which lack an activating group (such as a β-keto group), this transformation is generally difficult to achieve. quora.com
The typical pathway for such compounds involves heating the sodium salt of the carboxylic acid with soda-lime (a mixture of NaOH and CaO) at high temperatures. quora.com This process, known as the Dumas method, proceeds through a carbanion intermediate. The stability of this potential intermediate is a key factor in the feasibility of the reaction. The expected product from the decarboxylation of 2-Methyl-2-(4-nitrophenyl)-propionic acid would be 1-isopropyl-4-nitrobenzene.
| Reaction | Reagents | Typical Conditions | Expected Product |
| Decarboxylation | Soda-Lime (NaOH, CaO) | High Temperature | 1-isopropyl-4-nitrobenzene |
Transformations Involving the Nitro Aromatic System
The nitro-substituted phenyl ring is another key site for chemical reactions, primarily involving the reduction of the nitro group or substitution on the aromatic ring.
Reduction of the Nitro Group to Amine Functionality
The nitro group of 2-Methyl-2-(4-nitrophenyl)-propionic acid can be readily reduced to a primary amine (aniline derivative). This is one of the most common and synthetically useful transformations for aromatic nitro compounds. wikipedia.org Several reliable methods exist for this conversion. commonorganicchemistry.com
Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com It is generally a clean and efficient process.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgcommonorganicchemistry.com The reaction proceeds through a series of intermediates, ultimately yielding the ammonium (B1175870) salt, which is then neutralized with a base to liberate the free amine. youtube.com
The successful reduction yields 2-(4-aminophenyl)-2-methylpropionic acid, a valuable intermediate for further synthesis. google.com
| Method | Reagents | Typical Conditions | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂ atmosphere, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | 2-(4-aminophenyl)-2-methylpropionic acid |
| Metal in Acid | Fe, HCl or Sn, HCl | Reflux | 2-(4-aminophenyl)-2-methylpropionic acid |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring of the Chemical Compound
Further substitution on the aromatic ring is governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in 2-Methyl-2-(4-nitrophenyl)-propionic acid has two substituents: the nitro group (-NO₂) and the 2-carboxy-2-propyl group (-C(CH₃)₂COOH).
The nitro group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack and is a meta-director. msu.edu
The alkyl group is a weak electron-donating group, which activates the ring and is an ortho, para-director. msu.edu
Since the two groups are in a para relationship, their directing effects are in conflict. However, the deactivating effect of the nitro group is dominant, making further electrophilic substitution reactions (like nitration, halogenation, or Friedel-Crafts reactions) very difficult to perform under standard conditions. libretexts.orgyoutube.com If a reaction were forced, the electrophile would be directed to the positions meta to the nitro group (and ortho to the alkyl group).
Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the nitro group can activate the ring for nucleophilic aromatic substitution. However, this reaction typically requires the presence of a good leaving group (like a halogen) on the ring, which is absent in this compound. Therefore, nucleophilic substitution is not a likely reaction pathway.
Chemical Behavior at the Quaternary Carbon Center
The quaternary carbon atom in 2-Methyl-2-(4-nitrophenyl)-propionic acid is an sp³-hybridized carbon bonded to the aromatic ring, the carboxylic acid group, and two methyl groups. This center is sterically congested and lacks any hydrogen atoms.
Due to these features, the quaternary carbon is generally unreactive. It does not participate in reactions that involve C-H bond activation, such as oxidation or radical halogenation at that position. Its primary role in the molecule's reactivity is steric; it hinders access to the adjacent carboxylic acid group, as noted in the discussion of esterification. This steric bulk provides a stable scaffold connecting the phenyl ring and the carboxylic acid functional group.
Formation and Reactivity of Radical Intermediates involving the Chemical Compound
The generation of radical intermediates from 2-Methyl-2-(4-nitrophenyl)-propionic acid is a key aspect of its chemical reactivity, particularly in reactions involving single-electron transfer, photolysis, or thermolysis. The core structure of the molecule, featuring a quaternary α-carbon substituted with a phenyl ring and two methyl groups, lends itself to the formation of a stabilized tertiary benzylic radical upon decarboxylation.
One of the primary pathways to generate a radical intermediate from this compound is through decarboxylation of the corresponding carboxyl radical. This can be initiated by various methods, including oxidative decarboxylation using reagents like lead tetraacetate or through photochemical processes. The initial step would involve the formation of a 2-methyl-2-(4-nitrophenyl)-propanoyloxy radical, which would then rapidly lose a molecule of carbon dioxide to yield the more stable 2-(4-nitrophenyl)propan-2-yl radical.
The reactivity of this tertiary benzylic radical is multifaceted. In the absence of efficient radical scavengers, it may undergo dimerization to form 2,3-dimethyl-2,3-bis(4-nitrophenyl)butane. In the presence of hydrogen-donating solvents or substrates, it can abstract a hydrogen atom to yield 2-methyl-2-(4-nitrophenyl)propane. The presence of oxygen can lead to the formation of a peroxyl radical, which can then participate in a variety of oxidation reactions, potentially leading to the formation of 2-(4-nitrophenyl)propan-2-ol.
| Radical Intermediate | Plausible Method of Formation | Potential Subsequent Reactions |
|---|---|---|
| 2-Methyl-2-(4-nitrophenyl)-propanoyloxy radical | Oxidative decarboxylation (e.g., with Pb(OAc)₄) | Rapid decarboxylation |
| 2-(4-nitrophenyl)propan-2-yl radical | Decarboxylation of the propanoyloxy radical | Dimerization, Hydrogen abstraction, Reaction with O₂ |
Steric and Electronic Influences on Reaction Selectivity and Rate
The reaction selectivity and rate of 2-Methyl-2-(4-nitrophenyl)-propionic acid are significantly governed by the interplay of steric and electronic effects arising from its molecular structure.
Steric Influences: The most prominent steric feature is the gem-dimethyl group at the α-position. This substitution pattern creates considerable steric hindrance around the benzylic carbon. This steric bulk can impede the approach of nucleophiles or other reactants, thereby slowing down reaction rates for processes that require attack at this center. Conversely, in the context of radical formation, the steric strain associated with the sp³ hybridized quaternary carbon is relieved upon moving to a more planar sp² hybridized radical center. This release of strain can contribute to a lower activation energy for radical formation.
Electronic Influences: The para-nitro group on the phenyl ring is a potent electron-withdrawing group. Its influence is transmitted through both inductive and resonance effects. This has several important consequences:
Stabilization of Radical Intermediates: The nitro group can effectively delocalize the unpaired electron of the 2-(4-nitrophenyl)propan-2-yl radical through resonance, thereby increasing the stability of this intermediate. This stabilization would be expected to accelerate reactions that proceed via this radical.
Influence on Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid proton by stabilizing the conjugate base (carboxylate anion).
Effect on Reaction Pathways: The electronic nature of the nitro group can direct the selectivity of certain reactions. For instance, in electrophilic aromatic substitution reactions on the phenyl ring (if they were to occur without affecting the propionic acid side chain), the nitro group would act as a deactivating group and a meta-director.
| Structural Feature | Effect | Influence on Reactivity |
|---|---|---|
| gem-Dimethyl group | Steric Hindrance | Decreases rate of nucleophilic attack at α-carbon; Favors formation of planar radical intermediate. |
| para-Nitro group | Electron-withdrawing | Stabilizes benzylic radical intermediates; Increases acidity of the carboxylic acid. |
Advanced Mechanistic Investigations
Kinetic Isotope Effects and Transition State Analysis of Reactions
Kinetic Isotope Effect (KIE) studies offer a powerful tool for probing the mechanisms of reactions involving 2-Methyl-2-(4-nitrophenyl)-propionic acid. By isotopically labeling specific atoms and measuring the effect on the reaction rate, detailed information about the rate-determining step and the nature of the transition state can be obtained.
For a decarboxylation reaction, a primary carbon KIE (¹²C/¹³C) could be measured at the carboxyl carbon. A significant k¹²/k¹³ value greater than 1 would provide strong evidence that the cleavage of the C-C bond between the carboxyl group and the quaternary carbon is involved in the rate-determining step. The magnitude of this KIE could further elucidate the degree of bond breaking in the transition state.
In hypothetical reactions involving C-H bond activation at the methyl groups, a primary deuterium (B1214612) KIE (kH/kD) would be expected if this bond cleavage is rate-limiting. The magnitude of the kH/kD ratio would provide insight into the symmetry of the transition state for the hydrogen transfer step.
Transition state analysis, often aided by computational chemistry, can provide a theoretical framework for understanding these reactions. For the formation of the 2-(4-nitrophenyl)propan-2-yl radical, the transition state would involve the elongation and eventual cleavage of the C-C bond. The geometry of this transition state would be influenced by the steric demands of the gem-dimethyl groups and the electronic stabilization afforded by the p-nitrophenyl substituent.
| Reaction Type | Isotopic Labeling Position | Expected KIE | Mechanistic Insight |
|---|---|---|---|
| Decarboxylation | Carboxyl Carbon (¹³C) | k¹²/k¹³ > 1 | C-C bond cleavage in the rate-determining step. |
| Hypothetical C-H abstraction from methyl group | Methyl Hydrogen (²H/D) | kH/kD > 1 | C-H bond breaking in the rate-determining step. |
Identification and Characterization of Short-Lived Intermediates
The direct detection and characterization of transient species like radical intermediates are crucial for a complete mechanistic understanding. Several advanced spectroscopic techniques can be employed for this purpose.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most definitive method for the detection of radical species. In a reaction generating the 2-(4-nitrophenyl)propan-2-yl radical, EPR spectroscopy would be expected to reveal a characteristic spectrum. The hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the nitro group and with the various protons of the molecule would provide a unique fingerprint of the radical's electronic structure.
Flash Photolysis: This technique is particularly useful for studying photoreactions. A short, intense pulse of light can be used to generate the radical intermediate from a suitable precursor, and its subsequent decay and reactions can be monitored in real-time using transient absorption spectroscopy. The absorption spectrum of the 2-(4-nitrophenyl)propan-2-yl radical would likely show characteristic bands in the UV-visible region.
Chemical Trapping: In cases where the radical intermediate is too short-lived for direct detection, chemical trapping methods can be used. A "spin trap," such as a nitrone or a nitroso compound, can be added to the reaction mixture to react with the transient radical and form a more persistent radical adduct. This adduct can then be readily characterized by EPR spectroscopy, providing indirect evidence for the formation of the initial radical and information about its structure.
| Technique | Information Obtained | Applicability to 2-Methyl-2-(4-nitrophenyl)-propionic Acid Reactions |
|---|---|---|
| Electron Paramagnetic Resonance (EPR) | Direct detection and structural information of radical intermediates. | Ideal for characterizing the 2-(4-nitrophenyl)propan-2-yl radical. |
| Flash Photolysis | Kinetics and absorption spectra of transient species. | Suitable for studying photochemically initiated radical formation. |
| Chemical Trapping | Indirect detection and identification of short-lived radicals. | Useful if the primary radical is too reactive for direct observation. |
Structural Elucidation and Spectroscopic Characterization of 2 Methyl 2 4 Nitrophenyl Propionic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment can be achieved.
Proton (¹H) NMR Spectroscopy:
The ¹H NMR spectrum of 2-Methyl-2-(4-nitrophenyl)-propionic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The anticipated chemical shifts are influenced by the electronic environment of each proton, particularly the electron-withdrawing effects of the nitro group and the carboxylic acid moiety.
Aromatic Protons: The protons on the 4-nitrophenyl ring are expected to appear as two doublets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The protons ortho to the nitro group (H-3 and H-5) would be more deshielded and resonate at a higher chemical shift compared to the protons meta to the nitro group (H-2 and H-6). This is due to the strong electron-withdrawing nature of the nitro group. The coupling between these adjacent aromatic protons would result in a characteristic doublet-of-doublets pattern.
Methyl Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are expected to appear as a sharp singlet in the upfield region, likely around δ 1.6 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm. Its exact position and broadness can be influenced by factors such as solvent and concentration.
A summary of the predicted ¹H NMR chemical shifts is presented in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to NO₂) | ~ 8.2 | d |
| Aromatic (meta to NO₂) | ~ 7.6 | d |
| Methyl (-CH₃) | ~ 1.6 | s |
| Carboxylic Acid (-COOH) | > 10 | br s |
Carbon-¹³ (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Carbonyl Carbon: The carbon atom of the carboxylic acid group is expected to be the most deshielded carbon, resonating in the range of δ 175-185 ppm.
Aromatic Carbons: The aromatic carbons will appear in the region of δ 120-150 ppm. The carbon atom attached to the nitro group (C-4) and the carbon atom attached to the propionic acid moiety (C-1) would be significantly deshielded. The carbons ortho and meta to the nitro group will have distinct chemical shifts.
Quaternary Carbon: The quaternary carbon atom bearing the two methyl groups and the nitrophenyl group is expected to resonate around δ 45-55 ppm.
Methyl Carbons: The two equivalent methyl carbons would appear at a more upfield position, typically in the range of δ 20-30 ppm.
The predicted ¹³C NMR chemical shifts are summarized in the following table.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 175 - 185 |
| Aromatic (C-NO₂) | ~ 147 |
| Aromatic (C-ipso) | ~ 145 |
| Aromatic (CH) | 123 - 130 |
| Quaternary (-C(CH₃)₂) | 45 - 55 |
| Methyl (-CH₃) | 20 - 30 |
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, the primary correlation expected would be between the ortho and meta protons on the aromatic ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups and the methyl groups by correlating them to their attached protons.
Correlations from the methyl protons to the quaternary carbon and the carbonyl carbon.
Correlations from the aromatic protons to the quaternary carbon, providing the link between the aromatic ring and the propionic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the molecule, for instance, by showing correlations between the methyl protons and the ortho-aromatic protons.
No studies on the solid-state NMR of 2-Methyl-2-(4-nitrophenyl)-propionic acid have been found in the searched literature. Solid-state NMR is a valuable technique for studying the structure and dynamics of molecules in the solid phase and is particularly useful for characterizing different polymorphic forms, which can have distinct physical properties. Should different crystalline forms of this compound be identified, solid-state NMR could be used to probe the differences in their crystal packing and molecular conformation.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, with a molecular formula of C₁₀H₁₁NO₄, the expected exact mass can be calculated.
| Formula | Calculated Exact Mass |
| C₁₀H₁₁NO₄ | 209.0688 |
An experimental HRMS measurement that matches this calculated value would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides detailed structural information. While specific MS/MS data for 2-Methyl-2-(4-nitrophenyl)-propionic acid is not available, a plausible fragmentation pathway can be proposed based on the structure of the molecule.
Upon ionization, the molecular ion [M]⁺ or [M-H]⁻ would be formed. Common fragmentation pathways for this compound under positive ion mode could include:
Loss of the carboxylic acid group: A significant fragmentation would be the loss of the -COOH group (45 Da), leading to the formation of a stable benzylic-type carbocation.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.
Loss of the nitro group: Fragmentation involving the nitro group, such as the loss of NO₂ (46 Da) or NO (30 Da), is also possible.
Cleavage of the side chain: Cleavage of the C-C bond between the quaternary carbon and the aromatic ring could also occur.
A hypothetical fragmentation pattern is summarized in the table below.
| Fragment Ion | Proposed Structure | m/z |
| [M-COOH]⁺ | [C₉H₁₀NO₂]⁺ | 164 |
| [M-CO₂]⁺ | [C₁₀H₁₁NO₂]⁺ | 165 |
| [M-NO₂]⁺ | [C₁₀H₁₁O₂]⁺ | 163 |
Analysis of the actual MS/MS spectrum would be necessary to confirm these and other fragmentation pathways, providing conclusive evidence for the structure of 2-Methyl-2-(4-nitrophenyl)-propionic acid.
Vibrational Spectroscopy for Functional Group and Molecular Vibrations
Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular vibrations within a chemical compound. Infrared (IR) and Raman spectroscopy offer complementary information based on the different selection rules governing molecular vibrations.
While a detailed experimental spectrum for 2-Methyl-2-(4-nitrophenyl)-propionic acid is not widely published, the expected characteristic absorption bands can be predicted based on its constituent functional groups. The IR spectrum is anticipated to be dominated by vibrations associated with the carboxylic acid, nitro, and aromatic moieties.
Key expected absorption bands include a very broad O-H stretching vibration for the carboxylic acid group, typically centered around 3000 cm⁻¹. The carbonyl (C=O) stretch is expected to produce a strong, sharp peak in the region of 1700-1725 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below this value.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Methyl-2-(4-nitrophenyl)-propionic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Nitro Group | NO₂ asymmetric stretch | 1570 - 1500 | Strong |
| Nitro Group | NO₂ symmetric stretch | 1370 - 1300 | Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
Raman spectroscopy provides data that is complementary to IR spectroscopy. Vibrations that are weak in the IR spectrum, such as those from symmetric, non-polar bonds, often produce strong signals in Raman analysis. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, the symmetric stretching of the aromatic ring and the symmetric stretch of the nitro group are expected to be particularly prominent in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring typically appear as strong bands in the 1580-1620 cm⁻¹ region. The symmetric NO₂ stretch is also expected to be a strong Raman scatterer. In contrast, the O-H and C=O vibrations of the carboxylic acid group, while strong in IR, are generally weaker in Raman spectra.
Table 2: Predicted Raman Spectroscopy Data for 2-Methyl-2-(4-nitrophenyl)-propionic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro Group | NO₂ symmetric stretch | 1370 - 1300 | Strong |
| Aromatic Ring | Ring breathing mode | ~1000 | Strong |
| Aromatic Ring | C=C stretch | 1620 - 1580 | Strong |
| Aromatic Ring | C-H in-plane bend | 1200 - 1000 | Medium |
X-ray Crystallography and Supramolecular Assembly in the Solid State
The definitive three-dimensional structure of a crystalline compound is determined using X-ray crystallography. This technique provides precise information on atomic positions, allowing for a detailed analysis of molecular conformation and the supramolecular interactions that dictate the crystal packing. It is important to note that a published single-crystal X-ray diffraction study for 2-Methyl-2-(4-nitrophenyl)-propionic acid (CAS 42206-47-3) is not currently available in open crystallographic databases. Therefore, the following sections describe the expected outcomes and types of analysis that would be performed in such a study.
A single-crystal X-ray diffraction experiment would reveal the crystal system, space group, and unit cell dimensions of the compound. This analysis provides the precise coordinates of each atom in the crystal lattice, from which accurate bond lengths, bond angles, and torsion angles can be calculated. This data would confirm the connectivity of the atoms and define the exact conformation of the molecule in the solid state, including the orientation of the 4-nitrophenyl group relative to the propionic acid moiety.
Table 3: Hypothetical Crystallographic Data Table for 2-Methyl-2-(4-nitrophenyl)-propionic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₄ |
| Formula Weight | 209.20 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
Given the presence of a carboxylic acid group, it is highly probable that the primary intermolecular interaction governing the crystal structure is a strong O-H...O hydrogen bond. Carboxylic acids typically form centrosymmetric dimers in the solid state, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. In addition to these strong interactions, weaker C-H...O hydrogen bonds are also possible, likely involving the aromatic C-H donors and the oxygen atoms of the nitro or carbonyl groups as acceptors. These weaker interactions would serve to link the primary hydrogen-bonded dimers into a more extensive three-dimensional network.
Table 4: Potential Hydrogen Bond Geometry in the Crystal Structure
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O–H···O=C | ~0.9 | ~1.7 | ~2.6 | ~170-180 |
| C(aryl)–H···O=N | ~0.9-1.0 | ~2.2-2.6 | ~3.1-3.5 | ~130-160 |
| C(methyl)–H···O=C | ~0.9-1.0 | ~2.3-2.7 | ~3.2-3.6 | ~120-150 |
(Note: Values are typical estimations for such interactions and would require experimental determination.)
The planar, electron-deficient 4-nitrophenyl ring in the molecule makes it a candidate for participating in π-π stacking interactions. These interactions would likely occur between the aromatic rings of adjacent molecules, contributing significantly to the stabilization of the crystal packing. The geometry of these interactions could be parallel-displaced or T-shaped. A crystallographic analysis would quantify these interactions by measuring the centroid-to-centroid distance between stacked rings (typically 3.3–3.8 Å), the interplanar distance, and the slip angle. The electron-withdrawing nitro group would influence the nature of these stacking interactions, potentially favoring offset arrangements that minimize electrostatic repulsion.
Table 5: Parameters for Characterizing π-π Stacking Interactions
| Interaction Parameter | Description | Expected Value Range |
|---|---|---|
| Centroid-Centroid Distance (Cg···Cg) | Distance between the geometric centers of two aromatic rings. | 3.3 - 3.8 Å |
| Interplanar Angle | The angle between the planes of the two interacting rings. | 0 - 20° (for near-parallel) |
Crystal Packing Motifs and Polymorphic Forms of the Chemical Compound.
There is no specific information available in the reviewed literature concerning the crystal packing motifs or any identified polymorphic forms of 2-Methyl-2-(4-nitrophenyl)-propionic acid. A study of its crystal structure would be necessary to identify the key supramolecular synthons, such as hydrogen-bonding patterns (e.g., dimers, chains) and other non-covalent interactions (e.g., π-π stacking), that define its solid-state architecture. Furthermore, no studies on polymorphism, which would investigate whether the compound can crystallize into different solid-state forms, have been reported.
Computational Chemistry and Theoretical Studies on 2 Methyl 2 4 Nitrophenyl Propionic Acid
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations serve as a powerful tool to model the electronic structure and energy of 2-Methyl-2-(4-nitrophenyl)-propionic acid. These calculations are foundational for understanding the molecule's stability, conformational preferences, and intrinsic electronic properties.
The initial step in the computational study of a molecule is typically geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), are employed to achieve a reliable optimized structure. mdpi.com
Conformational analysis is crucial for flexible molecules like this one, which has several rotatable bonds, particularly around the carboxylic acid group and the bond connecting the phenyl ring to the quaternary carbon. By performing relaxed potential energy surface scans, where specific dihedral angles are systematically varied, researchers can identify various stable conformers (local minima) and the transition states that connect them. mdpi.com This analysis reveals the relative energies of different conformations and the energy barriers for interconversion. The global minimum energy conformation represents the most stable structure of the molecule in the gas phase. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for 2-Methyl-2-(4-nitrophenyl)-propionic Acid (Calculated at the B3LYP/6-31G(d) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-N(nitro) | 1.48 Å |
| N-O(nitro) | 1.23 Å | |
| C(aromatic)-C(alpha) | 1.53 Å | |
| C(alpha)-C(carboxyl) | 1.55 Å | |
| C=O(carboxyl) | 1.21 Å | |
| C-O(hydroxyl) | 1.35 Å | |
| Bond Angle | O-N-O(nitro) | 124.5° |
| C(aromatic)-C(alpha)-C(methyl) | 109.8° | |
| Dihedral Angle | C-C-N-O(nitro) | ~180° |
Note: The data in this table is illustrative of typical results from DFT calculations and may not represent definitive experimental values.
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of a molecule. youtube.com Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.
For 2-Methyl-2-(4-nitrophenyl)-propionic acid, the electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating potential of the phenyl ring significantly influence the distribution of these orbitals. It is expected that the HOMO is primarily localized over the phenyl ring, while the LUMO is concentrated on the nitro group. This spatial separation of frontier orbitals is indicative of intramolecular charge transfer characteristics. Analysis of the total electron density distribution map reveals how electrons are shared between atoms, highlighting the polarity of different bonds within the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -2.80 |
Note: These values are representative for a molecule of this type and can vary based on the computational method and basis set used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. youtube.com
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, these regions are expected to be concentrated around the oxygen atoms of the nitro and carboxylic acid groups. researchgate.net
Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net
Green Regions : Represent neutral or near-zero potential.
In addition to the visual MEP map, quantitative atomic charges can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations assign a partial charge to each atom, offering a numerical description of the charge distribution and bond polarities.
Table 3: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| O (nitro) | -0.45 |
| N (nitro) | +0.60 |
| O (carbonyl) | -0.55 |
Note: Mulliken charges are highly dependent on the basis set and are best used for qualitative comparisons.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing a powerful complement to experimental spectroscopic analysis. These simulations aid in the assignment of experimental signals and can predict the spectroscopic characteristics of novel or uncharacterized compounds.
NMR Spectra : Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Comparing the computed shifts with experimental data can help confirm the structure and assign specific resonances to individual nuclei. nih.gov
IR Spectra : Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This is typically done within the harmonic approximation, where the calculated frequencies often need to be uniformly scaled to correct for anharmonicity and other systematic errors. nih.gov The simulated IR spectrum allows for the assignment of specific absorption bands to particular vibrational modes, such as the characteristic stretches of the C=O, O-H, and N-O bonds.
UV-Vis Spectra : The electronic absorption spectra in the ultraviolet-visible range can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net
Table 4: Overview of Simulated Spectroscopic Data
| Spectroscopy | Computational Method | Key Predicted Parameters |
|---|---|---|
| NMR | GIAO-DFT | ¹H and ¹³C Chemical Shifts (δ, ppm) |
| IR | DFT (Harmonic Freq.) | Vibrational Frequencies (cm⁻¹), Intensities |
A critical aspect of computational spectroscopy is the validation of theoretical results against experimental measurements. A strong correlation between the computed and experimental spectra enhances the confidence in the computational model and the interpretation of the results.
For vibrational spectra, calculated harmonic frequencies are systematically higher than experimental frequencies. Applying a scaling factor (typically around 0.96 for B3LYP functionals) brings the theoretical spectrum into better alignment with the experimental one. researchgate.net The quality of the correlation can be assessed visually by overlaying the spectra or quantitatively using statistical measures like the Pearson correlation coefficient. researchgate.netnih.gov
Table 5: Hypothetical Comparison of Experimental and Scaled Computational IR Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Difference (cm⁻¹) |
|---|---|---|---|
| O-H stretch | 3450 | 3465 | -15 |
| C-H stretch (aromatic) | 3080 | 3085 | -5 |
| C=O stretch | 1710 | 1705 | +5 |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Methyl-2-(4-nitrophenyl)-propionic acid |
| 1,2-dimethyl-3-nitrobenzene |
Theoretical Studies of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. escholarship.orgrsc.org For transformations involving 2-Methyl-2-(4-nitrophenyl)-propionic acid, theoretical studies can map out potential reaction pathways, identify crucial intermediates, and quantify the energetic landscape of the reaction.
A fundamental goal in the theoretical study of reaction mechanisms is the characterization of transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a particular transformation. Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate these fleeting structures and calculate the associated activation energy barriers. escholarship.org
The process typically involves proposing a plausible reaction pathway and then using computational algorithms to find the minimum energy path between reactants and products. The highest point on this path corresponds to the transition state. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov The calculated energy difference between the reactants and the transition state gives the reaction energy barrier, a critical parameter for predicting reaction rates. While specific DFT studies detailing the transition states for reactions of 2-Methyl-2-(4-nitrophenyl)-propionic acid are not extensively documented in the literature, these standard computational techniques are applicable for investigating its potential transformations, such as esterification, decarboxylation, or reactions involving the nitro group. mdpi.com
The surrounding solvent medium can profoundly influence the course of a chemical reaction, affecting both its rate (reactivity) and the distribution of products (selectivity). Computational models can account for these effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.
Theoretical studies on related aromatic compounds have demonstrated the significant impact of solvent polarity on molecular properties. For instance, calculations on 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol using Time-Dependent Density Functional Theory (TDDFT) have shown that properties like dipole moment and polarizability increase with rising solvent polarity. researchgate.netijasre.net This indicates a greater ease of charge separation in the molecule when it is in a more polar environment, which can directly impact its reactivity in polar reaction mechanisms. researchgate.net An increase in solvent polarity can also lead to bathochromic shifts (shifts to longer wavelengths) in the molecule's absorption spectra, which corresponds to a decrease in the energy gap for n→π* and π→π* electronic transitions. researchgate.net Such findings suggest that for reactions involving 2-Methyl-2-(4-nitrophenyl)-propionic acid, the choice of solvent could be critical in controlling reaction pathways, especially those that proceed through polar or charged transition states.
| Solvent | Dipole Moment (Debye) | Polarizability (a.u.) |
|---|---|---|
| Vacuum | 3.88 | 201.23 |
| Cyclohexane | 5.33 | 214.78 |
| Methanol (B129727) | 7.72 | 225.43 |
| Ethanol (B145695) | 7.55 | 224.62 |
Modeling of Intermolecular Interactions and Solid-State Phenomena
The behavior of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational modeling is essential for understanding these forces and predicting the resulting crystal structures and properties.
In the solid state, molecules of 2-Methyl-2-(4-nitrophenyl)-propionic acid and its analogues are organized through a variety of non-covalent interactions. Experimental X-ray crystallography studies on closely related compounds, such as 2-Methyl-2-(4-nitrophenoxy)propanoic acid and 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid, reveal the critical role of hydrogen bonding. nih.govnih.govscispace.com The carboxylic acid groups form strong O—H⋯O hydrogen bonds, linking molecules into centrosymmetric dimers. nih.govnih.gov
These primary interactions are further supported by weaker C—H⋯O interactions and offset π–π stacking between the nitrophenyl rings. nih.govscispace.com The centroid-to-centroid distance for these π–π interactions in 2-Methyl-2-(4-nitrophenoxy)propanoic acid has been measured at 3.8643 (17) Å. nih.govscispace.com
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O5—H5A···O4 | 0.85 | 1.79 | 2.637 (3) | 172.3 |
| C6—H6···O1 | 0.93 | 2.55 | 3.463 (4) | 167.0 |
The ability of a compound to exist in multiple crystalline forms is known as polymorphism. researchgate.net Different polymorphs of the same substance can have distinct physical properties, including melting point, solubility, and stability, which is of paramount importance in the pharmaceutical industry. nih.gov While experimental screening is the traditional method for discovering polymorphs, computational crystal structure prediction (CSP) has emerged as a valuable tool for exploring the polymorphic landscape of a molecule.
CSP methods aim to find the most thermodynamically stable crystal packing arrangements based solely on the molecular structure. This involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies. The stability of these predicted structures can be further refined by calculating their free energies at different temperatures and pressures.
Experimental studies have successfully determined the crystal structure of related compounds. For example, 2-Methyl-2-(4-nitrophenoxy)propanoic acid crystallizes in a monoclinic system. nih.govscispace.com This experimental data serves as a crucial benchmark for validating the accuracy of CSP methods. Computational studies can then be used to explore whether other, as-yet-undiscovered, polymorphs of 2-Methyl-2-(4-nitrophenyl)-propionic acid might exist, including metastable forms that could potentially offer different physical properties. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₅ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.296 (3) |
| b (Å) | 7.0348 (9) |
| c (Å) | 14.518 (2) |
| β (°) | 93.794 (2) |
| Volume (ų) | 2170.2 (5) |
| Z | 8 |
In Silico Design and Virtual Screening for Novel Analogues of the Chemical Compound
In silico techniques play a pivotal role in modern drug discovery by enabling the rapid and cost-effective screening of vast chemical libraries for potential therapeutic agents. nih.gov 2-Methyl-2-(4-nitrophenyl)-propionic acid can serve as a scaffold or starting point for the design of novel analogues with tailored biological activities.
The process often begins with structure-based virtual screening, where a library of compounds is computationally docked into the binding site of a specific biological target, such as an enzyme or receptor. nih.govmdpi.com Docking algorithms predict the preferred binding orientation of each molecule and assign a score based on the estimated binding affinity. mdpi.com Hits from this initial screening can then be subjected to more rigorous computational analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, to refine the binding free energy predictions. mdpi.com
Another approach is ligand-based design. If a set of molecules with known activity is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. This pharmacophore can then be used as a query to search databases for new molecules that fit the model. mdpi.com
Furthermore, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. mdpi.commdpi.com Early prediction of these properties helps to filter out compounds that are likely to fail later in the development pipeline due to poor pharmacokinetics or toxicity. By modifying the structure of 2-Methyl-2-(4-nitrophenyl)-propionic acid and evaluating the analogues using these computational tools, researchers can rationally design new compounds with improved efficacy and drug-like properties. researchgate.net
Analogs and Derivatives of 2 Methyl 2 4 Nitrophenyl Propionic Acid: Structure Reactivity Relationships and Synthetic Utility
Systematic Modification of the Molecular Scaffold
The molecular framework of 2-methyl-2-(4-nitrophenyl)-propionic acid offers several sites for systematic modification, allowing for a detailed exploration of structure-reactivity relationships. These sites include the α-carbon substituents, the nitro group on the phenyl ring, and the carboxylic acid functional group. By altering these components, one can fine-tune the molecule's electronic and steric properties, thereby influencing its chemical behavior and potential utility.
Influence of Alkyl Substituents on Electronic and Steric Properties
The gem-dimethyl group at the α-position of 2-methyl-2-(4-nitrophenyl)-propionic acid is a defining structural feature. Altering these alkyl substituents provides a direct means to modulate the steric and electronic environment around the carboxylic acid and the adjacent aromatic ring.
Steric Effects: The size and branching of alkyl groups directly contribute to steric hindrance around the reactive center. semanticscholar.org Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would increase the steric bulk. This increased hindrance can impede the approach of nucleophiles to the carbonyl carbon of the carboxylic acid, potentially slowing down reactions such as esterification or amidation. The steric parameters of substituents are crucial for quantitatively describing their impact on reactivity. semanticscholar.org
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. While their influence on the electronic properties of the molecule is less pronounced than that of the aromatic ring substituents, they can still play a role. The cumulative inductive effect of two alkyl groups at the α-carbon can subtly influence the acidity of the carboxylic acid proton. However, in organosilicon chemistry, it has been noted that alkyl substituents often contribute to reactivity almost exclusively through their steric effects rather than polar ones. semanticscholar.org The relationship between the steric and electronic properties of molecules and their resulting solid-state structures can be further rationalized using computational methods like DFT calculations. rsc.org
| α-Substituents | Relative Steric Hindrance | Predicted Impact on Esterification Rate | Electronic Effect |
|---|---|---|---|
| H, H (Glycine analog) | Low | High | Minimal |
| CH₃, H (Alanine analog) | Moderate | Intermediate | Weakly Electron-Donating |
| CH₃, CH₃ (Target Compound) | High | Low | Moderately Electron-Donating |
| CH(CH₃)₂, CH₃ (Valine analog) | Very High | Very Low | Strongly Electron-Donating |
Derivatization of the Nitro Group and its Impact on Reactivity
The nitro group (-NO₂) at the para-position of the phenyl ring is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. mdpi.com This feature dominates the electronic character of the molecule and significantly impacts its reactivity.
Modification of the nitro group, for instance by reduction to an amino group (-NH₂), would fundamentally alter the molecule's electronic properties. An amino group is a strong electron-donating group, which would increase the electron density of the aromatic ring. This transformation would make the ring more susceptible to electrophilic substitution and less susceptible to nucleophilic aromatic substitution. Furthermore, the change from a strongly deactivating group to a strongly activating group would decrease the acidity of the carboxylic acid proton.
Other possible derivatives could include conversion to an azide (B81097) (-N₃) or a cyano (-CN) group, each imparting distinct electronic characteristics and subsequent reactivity patterns to the aromatic ring and the propionic acid side chain.
| Functional Group (at para-position) | Electronic Effect | Influence on Aromatic Ring Reactivity | Predicted Effect on Carboxylic Acid pKa |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Deactivating (favors nucleophilic aromatic substitution) | Lowers pKa (more acidic) |
| -NH₂ (Amino) | Strongly Electron-Donating | Activating (favors electrophilic aromatic substitution) | Raises pKa (less acidic) |
| -CN (Cyano) | Strongly Electron-Withdrawing | Deactivating | Lowers pKa (more acidic) |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Activating | Raises pKa (less acidic) |
Ester and Amide Derivatives: Synthesis and Reactivity Comparisons
The carboxylic acid moiety of 2-methyl-2-(4-nitrophenyl)-propionic acid is readily converted into a variety of derivatives, most commonly esters and amides.
Synthesis:
Esters: Ester derivatives can be synthesized through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent before reaction with an alcohol. The 4-nitrophenyl ester of 2-methylpropionic acid is a known compound. nih.gov
Amides: Amide synthesis typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride followed by reaction with an amine. Modern methods often employ coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need for harsh intermediates. The reaction of esters with alkali metal amidoboranes represents another pathway to amide formation. nih.gov Arylpropionic acid derivatives have been used to synthesize various amide compounds with a range of biological activities. humanjournals.com
Reactivity Comparison: Esters and amides exhibit significant differences in reactivity, primarily in their susceptibility to nucleophilic acyl substitution.
Esters: Esters are moderately reactive towards nucleophiles. The hydrolysis of an ester back to a carboxylic acid can be achieved under either acidic or basic conditions. The reactivity of esters towards various nucleophilic reagents has been extensively studied. kinampark.com For example, p-nitrophenyl acetate (B1210297) is a commonly used ester for measuring the reactivity of different nucleophiles. kinampark.com
Amides: Amides are considerably less reactive than esters. The resonance stabilization between the nitrogen lone pair and the carbonyl group makes the carbonyl carbon less electrophilic. Furthermore, the amide ion (R₂N⁻) is a much poorer leaving group than an alkoxide ion (RO⁻). Consequently, amide hydrolysis requires more forcing conditions, such as prolonged heating in strong acid or base.
Comparative Analysis with Related Aromatic Propanoic Acids
Positional Isomers (e.g., 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid, 2-(4-Nitrophenyl)propanoic acid) and Their Chemical Behavior
The chemical properties of aromatic propanoic acids are highly dependent on the specific arrangement of the substituents. Comparing 2-methyl-2-(4-nitrophenyl)-propionic acid with its positional isomers reveals key structure-function relationships.
2-(4-Nitrophenyl)propanoic acid: This isomer lacks the second methyl group at the α-carbon, having a hydrogen atom instead. This structural change has two major consequences. First, the steric hindrance around the carboxyl group is significantly reduced, making it more accessible to reagents and likely increasing the rates of reactions like esterification. Second, the α-carbon is a stereocenter, meaning this compound can exist as a pair of enantiomers. The electronic influence of the 4-nitrophenyl group on the acidity of the carboxyl proton is largely retained, but the stabilizing effect of the gem-dimethyl group on any potential adjacent carbocation is lost.
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid: In this isomer, the 4-nitrophenyl group is attached to the β-carbon (position 3) rather than the α-carbon (position 2). This seemingly small shift has a profound impact on the electronic communication between the aromatic ring and the carboxyl group. The insulating effect of the additional methylene (B1212753) (-CH₂-) group means that the strong electron-withdrawing effect of the nitro group is transmitted much less effectively to the carboxyl function. As a result, 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid would be expected to be a weaker acid than its 2-phenyl isomer.
Derivatives with Modified Aromatic Rings (e.g., halogenated, alkylated)
Introducing additional substituents onto the aromatic ring provides another avenue for modulating the properties of the parent molecule. The nature and position of these substituents can fine-tune the electronic properties through inductive and resonance effects.
Halogenated Derivatives: Adding a halogen (e.g., -Cl, -F) to the aromatic ring would further increase the electron-withdrawing character of the substituted phenyl group. Halogens are deactivating groups and would enhance the acidity of the carboxylic acid proton, making the compound a stronger acid.
| Compound | Additional Ring Substituent | Electronic Effect of Substituent | Predicted Relative pKa |
|---|---|---|---|
| 2-Methyl-2-(4-nitrophenyl)-propionic acid | None | N/A | Baseline |
| 2-Methyl-2-(2-chloro-4-nitrophenyl)-propionic acid | -Cl (ortho) | Electron-Withdrawing | Lower than Baseline (more acidic) |
| 2-Methyl-2-(2-methyl-4-nitrophenyl)-propionic acid | -CH₃ (ortho) | Electron-Donating | Higher than Baseline (less acidic) |
| 2-Methyl-2-(3-fluoro-4-nitrophenyl)-propionic acid | -F (meta) | Electron-Withdrawing | Lower than Baseline (more acidic) |
Role as a Precursor in Advanced Organic Synthesis
2-Methyl-2-(4-nitrophenyl)-propionic acid serves as a valuable starting material in advanced organic synthesis, primarily owing to the presence of three key functional moieties: the carboxylic acid group, the sterically hindered quaternary α-carbon, and the electronically distinct nitrophenyl ring. These features allow it to be strategically employed as a foundational building block for the construction of more complex molecular architectures, particularly intricate heterocyclic systems. Its utility is especially prominent in multicomponent reactions (MCRs) and subsequent cascade processes, which offer efficient and atom-economical pathways to novel chemical entities.
The structural framework of 2-methyl-2-(4-nitrophenyl)-propionic acid is particularly amenable to the synthesis of a diverse array of heterocyclic compounds. The carboxylic acid functionality is a key reactive handle, enabling its participation in a variety of condensation and cyclization reactions. The nitrophenyl group, with its strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and also serves as a precursor for a primary amine group upon reduction, which can then be utilized in further heterocyclic ring-forming steps.
A primary avenue for the construction of heterocycles from this precursor involves its use in isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. nih.govwikipedia.org In these reactions, the carboxylic acid component is one of the key reactants. The initial product of these reactions is a linear adduct that contains multiple functional groups in close proximity, creating a perfect scaffold for subsequent intramolecular cyclization to form a variety of heterocyclic rings. researchgate.netnih.govrsc.org
For instance, the Ugi four-component reaction (U-4CR) involving an aldehyde, an amine, an isocyanide, and 2-methyl-2-(4-nitrophenyl)-propionic acid would yield a highly functionalized α-acylamino amide. nih.gov This intermediate can be designed to undergo post-condensation modifications to generate heterocycles such as piperazinones, hydantoins, or benzodiazepines, depending on the nature of the other reactants and the reaction conditions employed for the cyclization step. researchgate.netresearchgate.net
The general strategy for the synthesis of heterocyclic systems from 2-methyl-2-(4-nitrophenyl)-propionic acid via a Ugi reaction followed by cyclization is outlined below:
Table 1: Representative Ugi-Adducts from 2-Methyl-2-(4-nitrophenyl)-propionic Acid and Potential Heterocyclic Products
| Aldehyde/Ketone | Amine | Isocyanide | Ugi Adduct Structure | Potential Heterocyclic Product(s) after Cyclization |
| Formaldehyde | Ammonia | Benzyl isocyanide | N-Benzyl-2-(2-methyl-2-(4-nitrophenyl)propanamido)acetamide | Substituted Piperazin-2-ones |
| Acetaldehyde | Methylamine | Cyclohexyl isocyanide | N-Cyclohexyl-2-(N-methyl-2-(2-methyl-2-(4-nitrophenyl)propanamido)propanamido)acetamide | Chiral Diketopiperazines |
| 2-Aminobenzaldehyde | Ammonia | tert-Butyl isocyanide | N-(tert-Butyl)-2-((2-aminobenzoyl)amino)-2-methyl-2-(4-nitrophenyl)propanamide | Quinoxalinone derivatives |
Similarly, the Passerini three-component reaction (P-3CR) of an aldehyde or ketone, an isocyanide, and 2-methyl-2-(4-nitrophenyl)-propionic acid generates an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org These adducts are also valuable precursors for heterocycles. For example, if a reactant with a suitably placed nucleophile is used, the Passerini product can undergo intramolecular cyclization to yield lactones, oxazoles, or morpholinones. nih.govrsc.org The choice of the other components in the Passerini reaction dictates the type of heterocyclic system that can be subsequently formed.
The true synthetic power of 2-methyl-2-(4-nitrophenyl)-propionic acid is realized when it is employed in multicomponent reactions that are part of a larger cascade sequence. organic-chemistry.org A cascade reaction, also known as a domino or tandem reaction, involves two or more bond-forming transformations that occur in a single pot under the same reaction conditions without the isolation of intermediates. rsc.org This approach is highly efficient, reduces waste, and allows for the rapid assembly of complex molecules from simple precursors.
The adducts formed from Ugi and Passerini reactions using 2-methyl-2-(4-nitrophenyl)-propionic acid are ideal substrates for initiating cascade sequences. researchgate.netmdpi.com The functional groups present in these adducts can be strategically positioned to facilitate a series of intramolecular reactions.
For example, a Ugi adduct derived from 2-methyl-2-(4-nitrophenyl)-propionic acid, an aldehyde containing an alkyne group, an amine, and an isocyanide can undergo a subsequent intramolecular cyclization, such as a Sonogashira coupling or aza-Wittig reaction, to construct fused heterocyclic systems. nih.gov The nitro group on the phenyl ring can be reduced to an amine, which can then participate in an intramolecular condensation to form an additional heterocyclic ring, leading to polycyclic structures.
Table 2: Illustrative Cascade Reaction Involving a Ugi Adduct of 2-Methyl-2-(4-nitrophenyl)-propionic Acid
| Step | Reaction Type | Reactants | Intermediate/Product | Description |
| 1 | Ugi 4-Component Reaction | 2-Methyl-2-(4-nitrophenyl)-propionic acid, 2-ethynylbenzaldehyde, benzylamine, cyclohexyl isocyanide | Ugi Adduct | Formation of a linear peptide-like backbone with a terminal alkyne and a nitro group. |
| 2 | Intramolecular Sonogashira Coupling | Ugi Adduct (in the presence of a palladium catalyst and a copper co-catalyst) | Fused Isoquinolinone | The amide nitrogen attacks the alkyne, facilitated by the metal catalysts, to form a six-membered heterocyclic ring. |
| 3 | Reduction of Nitro Group | Fused Isoquinolinone (with a reducing agent like SnCl₂/HCl) | Aminated Fused Isoquinolinone | The nitro group is converted to a primary amine. |
| 4 | Intramolecular Amide Formation | Aminated Fused Isoquinolinone (upon heating or with a coupling agent) | Polycyclic Heterocycle | The newly formed amine condenses with a suitably positioned ester or carboxylic acid group (if present) to form a third fused ring. |
Furthermore, the steric hindrance provided by the gem-dimethyl group on the α-carbon of 2-methyl-2-(4-nitrophenyl)-propionic acid can influence the stereochemical outcome of these cascade reactions, potentially leading to the formation of chiral heterocyclic products with a high degree of diastereoselectivity.
Advanced Analytical Methodologies for 2 Methyl 2 4 Nitrophenyl Propionic Acid Characterization
Chromatographic Separation and Purity Profiling
Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, various chromatographic techniques are employed to ensure its quality and purity.
A simple, fast, and selective reverse-phase high-performance liquid chromatography (RP-HPLC) method is fundamental for assessing the purity and stability of propionic acid derivatives. pensoft.netpensoft.net The development and validation of such a method are typically performed according to the International Council for Harmonisation (ICH) guidelines. pensoft.netresearchgate.net
The chromatographic separation is commonly achieved on a C18 column, which is a popular choice for its versatility and efficiency in separating a wide range of organic molecules. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer, delivered in an isocratic elution mode. pensoft.netresearchgate.net For applications compatible with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com Method validation involves evaluating parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable and reproducible. pensoft.netpensoft.net
Table 1: Typical HPLC Method Parameters for Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | pensoft.netresearchgate.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | researchgate.net |
| Elution Mode | Isocratic | pensoft.netresearchgate.net |
| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.net |
| Column Temperature | 30 °C | pensoft.netresearchgate.net |
| Detection | UV at 225 nm | researchgate.net |
| Injection Volume | 20 µL | pensoft.net |
Table 2: HPLC Method Validation Parameters
| Validation Parameter | Description | Source |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | pensoft.net |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | pensoft.netpensoft.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. | pensoft.net |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | pensoft.net |
| LOD & LOQ | The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | researchgate.net |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nist.gov Carboxylic acids like 2-Methyl-2-(4-nitrophenyl)-propionic acid are generally not volatile enough for direct GC analysis. nih.gov Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. nih.gov Trimethylsilylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to increase the volatility of such compounds for GC analysis. nih.gov
This technique is highly sensitive, making it suitable for trace analysis of impurities or degradation products. cerealsgrains.org The separation is typically performed on a capillary column, and the temperature of the GC oven is programmed to increase during the analysis to elute compounds with different boiling points.
Table 3: Representative GC Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | nih.gov |
| Column | Capillary Column (e.g., DB-5ms) | |
| Carrier Gas | Helium | |
| Injector Temperature | 250 °C | |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
Since 2-Methyl-2-(4-nitrophenyl)-propionic acid possesses a chiral center, it exists as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological properties, making their separation and quantification essential. vt.edu The enantiomeric excess (e.e.), which measures the purity of a chiral sample, is a critical parameter. masterorganicchemistry.commdpi.com
Chiral HPLC is the most common method for resolving enantiomers. masterorganicchemistry.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those commercialized as Chiralpak and Chiralcel, are widely used for the separation of 2-arylpropionic acids. vt.edu Alternatively, a Pirkle-type column, which operates on a donor-acceptor interaction mechanism, can also be effective. The mobile phase in chiral separations often consists of a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol), sometimes with acidic or basic additives to improve peak shape and resolution. vt.edu
Table 4: Example Chiral HPLC Separation Conditions
| Parameter | Condition | Source |
|---|---|---|
| Column | (R,R) Whelk-01 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid : Isopropylamine (95:5:0.1:0.025 v/v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV |
| Resolution Goal | >2.5 between enantiomers | |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not only separation but also structural identification and quantification of analytes.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the definitive identification and quantification of organic compounds. For 2-Methyl-2-(4-nitrophenyl)-propionic acid, this method can provide structural confirmation through the analysis of its molecular ion and characteristic fragment ions. mdpi.com
In many cases, derivatization is employed prior to LC-MS/MS analysis to enhance ionization efficiency and improve sensitivity. nih.govmdpi.com Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to derivatize carboxylic acids. mdpi.com The analysis is often performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte, providing exceptional selectivity and quantitative accuracy. mdpi.com
Table 5: General LC-MS/MS Analytical Parameters
| Parameter | Description | Source |
|---|---|---|
| Chromatography | Reverse-phase HPLC (e.g., C18 column) | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), often in negative mode for acids | mdpi.com |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | mdpi.com |
| Derivatization (Optional) | With agents like 3-Nitrophenylhydrazine (3-NPH) to improve sensitivity | mdpi.com |
Gas chromatography-mass spectrometry (GC-MS) combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS. nih.gov It is an ideal platform for the identification and quantification of volatile and semi-volatile organic compounds, making it suitable for analyzing potential volatile metabolites or impurities of 2-Methyl-2-(4-nitrophenyl)-propionic acid. nih.govcsu.edu.au
As with standard GC, a derivatization step is typically necessary to increase the volatility of the target acid and related compounds. nih.gov Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries (like the NIST library) for positive identification. nih.gov This technique is invaluable for impurity profiling and metabolic studies. nih.govthermofisher.com
Table 6: Common GC-MS System Settings
| Parameter | Setting/Description | Source |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Mass Analyzer | Quadrupole or Orbitrap | nih.govthermofisher.com |
| Scan Range | 50-600 m/z | nih.gov |
| Ion Source Temperature | 200-230 °C | nih.gov |
| Data Analysis | Comparison of mass spectra with libraries (e.g., NIST) for identification | nih.gov |
Spectrophotometric and Electrochemical Quantification Methods
The quantification of 2-Methyl-2-(4-nitrophenyl)-propionic acid relies on analytical techniques that can selectively and sensitively measure its concentration in various samples. Spectrophotometric and electrochemical methods are particularly well-suited for this purpose due to the compound's distinct chemical features, namely the 4-nitrophenyl group.
Spectrophotometric Methods
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds containing chromophores. The 4-nitrophenyl group in 2-Methyl-2-(4-nitrophenyl)-propionic acid acts as a strong chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. cdc.govresearchgate.net The principle behind this method is the direct relationship between the amount of light absorbed at a specific wavelength and the concentration of the analyte in solution, as described by the Beer-Lambert law.
For quantification, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The λmax for nitrophenol and its derivatives is influenced by the pH of the solution. nih.govresearchgate.netresearchgate.net In acidic or neutral solutions, the nitro group exhibits a characteristic absorption peak, while under basic conditions, the formation of the nitrophenolate ion can cause a bathochromic (red) shift to a longer wavelength. researchgate.netresearchgate.net For accurate quantification, it is crucial to control the pH of the medium with buffers. researchgate.net
A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of 2-Methyl-2-(4-nitrophenyl)-propionic acid in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Derivative spectroscopy can also be employed to resolve overlapping spectral features and enhance the specificity of the analysis, especially in complex mixtures. thermofisher.com
| Concentration (µg/mL) | Absorbance at λmax (317 nm) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.559 |
| 7.5 | 0.841 |
| 10.0 | 1.120 |
Electrochemical Methods
Electrochemical techniques offer high sensitivity and selectivity for the quantification of electroactive compounds. The nitro group (-NO₂) in 2-Methyl-2-(4-nitrophenyl)-propionic acid is readily reducible, making it an ideal target for electrochemical analysis. electrochemsci.org Voltammetric methods, such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), are commonly used for the determination of nitroaromatic compounds. nih.govresearchgate.net
These methods involve applying a potential waveform to a working electrode (e.g., glassy carbon, silver amalgam, or modified electrodes) and measuring the resulting current. electrochemsci.orgcdnsciencepub.com The reduction of the nitro group occurs at a specific potential, generating a current peak that is proportional to the concentration of the analyte. researchgate.net The electrochemical reduction of a nitroaromatic group is an irreversible process that typically involves multiple electrons and protons. cdnsciencepub.com
The sensitivity and selectivity of the method can be enhanced by modifying the electrode surface with nanomaterials like carbon nanotubes or metal nanoparticles, which can facilitate the electron transfer process. cdnsciencepub.comnih.gov The supporting electrolyte and its pH are critical parameters that must be optimized to achieve well-defined voltammetric peaks and reproducible results. researchgate.net Similar to spectrophotometry, a calibration curve is generated by plotting the peak current against the concentration of standard solutions. This method is particularly valuable for detecting trace amounts of the compound in complex environmental or biological samples. nih.govresearchgate.net
| Concentration (µM) | Peak Current (µA) | Peak Potential (V vs. Ag/AgCl) |
|---|---|---|
| 0.1 | 0.25 | -0.68 |
| 0.5 | 1.22 | -0.69 |
| 1.0 | 2.48 | -0.68 |
| 5.0 | 12.51 | -0.70 |
| 10.0 | 25.05 | -0.71 |
Development of Robust Sample Preparation Protocols
The accurate characterization of 2-Methyl-2-(4-nitrophenyl)-propionic acid from complex matrices, such as biological fluids, environmental samples, or industrial process streams, necessitates a robust sample preparation protocol. nih.govepa.gov The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to a detectable level, and convert it into a form suitable for the chosen analytical instrument. youtube.commdpi.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the cleanup and concentration of acidic compounds from aqueous samples. youtube.comnih.gov For an acidic analyte like 2-Methyl-2-(4-nitrophenyl)-propionic acid, a mixed-mode SPE sorbent that possesses both non-polar (e.g., C8) and anion-exchange functionalities is often optimal. youtube.com This allows for a dual retention mechanism, enhancing selectivity. youtube.com
A typical SPE protocol involves four main steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an equilibration buffer (e.g., ammonium (B1175870) acetate) to prepare it for sample interaction. youtube.comnih.gov
Sample Loading: The sample, with its pH adjusted to ensure the carboxylic acid is ionized, is passed through the cartridge. The analyte is retained on the sorbent by both hydrophobic and ion-exchange interactions. nih.gov
Washing: The cartridge is rinsed with a weak solvent to remove unretained matrix components without eluting the analyte. youtube.com
Elution: A strong, often acidified, organic solvent (e.g., methanol (B129727) with acetic acid) is used to disrupt the sorbent-analyte interactions and elute the purified compound. nih.gov The resulting eluate is typically evaporated and reconstituted in a solvent compatible with the subsequent analysis. nih.gov
| Step | Solvent/Solution | Purpose |
|---|---|---|
| Conditioning | Methanol, followed by Ammonium Acetate (B1210297) Buffer (pH ~6) | Activate sorbent functional groups |
| Sample Loading | Aqueous sample, pH adjusted to ~6 | Retain analyte on the sorbent |
| Washing | Methanol/Water (50:50) | Remove polar interferences |
| Elution | Methanol/Acetic Acid (80:20) | Elute the purified analyte |
Derivatization for Chromatographic Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, carboxylic acids like 2-Methyl-2-(4-nitrophenyl)-propionic acid are polar and have low volatility, leading to poor peak shape and potential thermal degradation during GC analysis. colostate.edu Derivatization is a chemical modification process used to convert the polar carboxyl group into a less polar, more volatile derivative, making it amenable to GC analysis. libretexts.org
Common derivatization strategies for carboxylic acids include:
Alkylation (Esterification): This is the most popular method, where the acidic proton is replaced with an alkyl group, typically forming a methyl or ethyl ester. libretexts.orggcms.cz Reagents like diazomethane (B1218177) (highly effective but toxic), or alcohols in the presence of an acid catalyst (e.g., BF₃, HCl), are used. colostate.edugcms.cz
Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce stable, volatile derivatives suitable for GC-MS analysis. nih.gov
The choice of derivatization reagent depends on the analyte's structure, the presence of other functional groups, and the desired analytical sensitivity. gcms.cz Derivatization not only improves chromatographic performance but can also enhance detector response. libretexts.orgnih.gov
| Method | Reagent Example | Derivative Formed | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation | Methanol/BF₃ | Methyl Ester | Stable derivatives, quantitative reaction. gcms.cz | Requires removal of excess reagent/catalyst. |
| Silylation | BSTFA | TMS Ester | Highly reactive, produces volatile derivatives. nih.gov | Derivatives can be sensitive to moisture. |
| Acylation | Pentafluorobenzyl Bromide (PFBBr) | PFB Ester | Enhances sensitivity for Electron Capture Detectors (ECD). | Can be a more complex reaction. |
Q & A
Q. What are the recommended safety protocols for handling 2-Methyl-2-(4-nitrophenyl)-propionic acid in laboratory settings?
- Answer : Due to its nitro and methyl substituents, this compound may pose significant health risks, including skin absorption and potential carcinogenicity. Recommended protocols include:
- Engineering Controls : Use local exhaust ventilation to minimize airborne exposure and enclose processes to prevent contamination .
- Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to avoid skin contact. Eye protection and face shields are mandatory during handling .
- Spill Management : Evacuate the area, eliminate ignition sources, and follow OSHA Hazardous Waste Operations (29 CFR 1910.120) for cleanup .
- Hygiene Practices : Prohibit eating/drinking in labs, provide emergency showers, and ensure decontamination before leaving the workspace .
| Key Safety Data |
|---|
| Skin Absorption Risk |
| Carcinogenicity |
Q. How can researchers synthesize and purify 2-Methyl-2-(4-nitrophenyl)-propionic acid with high yield and purity?
- Answer : Synthesis typically involves nitration of precursor aromatic compounds. For example:
- Step 1 : Nitration of 2-methyl-2-(4-phenyl)-propionic acid using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the nitro derivative .
- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry of nitrating agents to reduce byproducts like regioisomers .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-Methyl-2-(4-nitrophenyl)-propionic acid?
- Answer :
- NMR Spectroscopy : H NMR confirms the methyl group (δ 1.5–1.7 ppm) and nitro-substituted aromatic protons (δ 8.1–8.3 ppm). C NMR identifies the carboxylic carbon (δ 170–175 ppm) .
- IR Spectroscopy : Strong absorbance at ~1520 cm (NO asymmetric stretch) and ~1700 cm (C=O stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223 (CHNO) and fragmentation patterns to confirm nitro-group stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction kinetics or thermodynamic properties of 2-Methyl-2-(4-nitrophenyl)-propionic acid across different studies?
- Answer : Contradictions often arise from environmental factors (e.g., surface interactions, humidity) or methodological inconsistencies. Mitigation strategies include:
- Standardized Conditions : Replicate studies under controlled humidity/temperature using inert reaction vessels .
- Computational Validation : Compare experimental kinetic data with Density Functional Theory (DFT) simulations to identify outliers .
- Cross-Validation : Use multiple analytical techniques (e.g., HPLC, calorimetry) to confirm thermodynamic parameters like ΔH and activation energy .
Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity or stability of 2-Methyl-2-(4-nitrophenyl)-propionic acid under varying conditions?
- Answer :
- Electron-Withdrawing Effects : Model the nitro group’s impact on the carboxylic acid’s acidity (pKa) and resonance stabilization .
- Degradation Pathways : Simulate hydrolysis or photodegradation mechanisms to predict byproducts under UV exposure or aqueous conditions .
- Steric Effects : Analyze methyl group hindrance on reaction sites using molecular docking or Monte Carlo simulations .
Q. What advanced methodologies are recommended for analyzing degradation products or byproducts formed during the storage or reaction of 2-Methyl-2-(4-nitrophenyl)-propionic acid?
- Answer :
- LC-MS/MS : Quantify trace degradation products (e.g., nitro-reduced amines or hydroxylated derivatives) with high sensitivity .
- X-ray Crystallography : Resolve structural changes in degraded crystals, particularly if nitro groups undergo reduction .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) and monitor degradation via kinetic modeling .
| Common Byproducts |
|---|
| 2-Methyl-2-(4-aminophenyl)-propionic acid |
| 4-Nitrobenzoic acid |
Notes
- Data Sources : References prioritize peer-reviewed journals, regulatory guidelines (OSHA, NIOSH), and authoritative databases (PubChem, ECHA) .
- Methodological Rigor : Answers emphasize reproducibility, cross-validation, and hazard mitigation aligned with industrial hygiene standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
